Dibekacin

Overview

Description

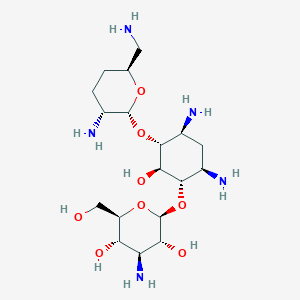

Dibekacin is an aminoglycoside antibiotic, which is a semisynthetic derivative of kanamycin . It has been used in combination with sulbenicillin . It is derived from kanamycin and has antitubercular as well as broad-spectrum antimicrobial properties .

Synthesis Analysis

This compound can be synthesized from D-glucosamine and D-glucose using an oxidative decarboxylation reaction with lead tetraacetate and a reductive deacetoxylation reaction with sodium borohydride . An efficient and scalable one-pot production process was developed to prepare arbekacin from this compound .

Molecular Structure Analysis

The molecular formula of this compound is C18H37N5O8 . Its molecular weight is 451.52 . The structure of this compound was optimized and its energy value was minimized using the Gaussian 09 software .

Chemical Reactions Analysis

The reactivities of NH2 were evaluated through DFT theoretical calculations to optimize the process conditions . Solvent polarity was found to be an important factor affecting the ratio of product to impurities .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 451.52 and a formula of C18H37N5O8 . Its physical and chemical properties include a CLOGP of -3.41, LIPINSKI of 2, HAC of 13, HDO of 9, TPSA of 247.94, ALOGS of -1.13, and ROTB of 6 .

Scientific Research Applications

1. Antibacterial Activity Dibekacin, a semisynthetic derivative of kanamicin B, exhibits high activity against a broad spectrum of gram-positive and gram-negative bacteria. Its efficacy is particularly noted in treating Pseudomonas aeruginosa, including strains resistant to other antibiotics like gentamicin and carbenicillin (Carlone et al., 1983). Additionally, this compound has shown strong antibacterial activity against staphylococci, streptococci, and aerobic Gram-negative bacilli, performing similarly to gentamicin, tobramycin, sisomicin, and netilmicin on sensitive strains and maintaining activity against strains with plasmidic resistance factors (Deforges et al., 1982).

2. Role in Treating MRSA Infections Arbekacin, a derivative of this compound, is developed and used extensively in Japan for treating methicillin-resistant Staphylococcus aureus (MRSA) infections. Its pharmacokinetics were investigated using patients infected with MRSA, revealing that factors such as creatinine clearance, age, and body weight significantly influence drug clearance (Tanigawara et al., 2006).

3. Comparison with Other Antibiotics Studies comparing this compound with other antibiotics like gentamicin and various cephalosporins have shown that this compound can be more effective against certain bacterial strains, including Pseudomonas aeruginosa. However, its efficacy against other strains like Serratia may be lower compared to some antibiotics (Hill et al., 1981).

4. Pharmacokinetics and Tissue Distribution Pharmacokinetic studies indicate that this compound's behavior in the body is similar to that of gentamicin, with substantial renal cortical tissue concentrations observed in studies involving healthy dogs. These findings suggest potential similarities in the nephrotoxic effects of this compound and gentamicin (Whelton et al., 1980).

5. Activity Against Resistant Bacteria this compound has shown high activity against Pseudomonas aeruginosa, including strains resistant to gentamicin. Its role in combating resistance development and cross-resistance among aminoglycosides is significant, making it a suitable choice for initial aminoglycoside therapy in hospital settings (Schassan & Witt, 1979)

6. Development and Chemical Aspects this compound's development marked the first application of carbohydrate chemistry in the industry, aimed at creating derivatives effective against antibiotic-resistant strains. Its potent activity and relatively low ototoxicity make it an important semisynthetic antibiotic (Umezawa, 1982).

7. Treatment of Urinary Tract and Respiratory Infections Clinical trials have confirmed this compound's efficacy in treating various urinary tract infections, with very satisfactory local and systemic tolerance. Additionally, its use in treating bacterial respiratory tract infections has shown promising results, particularly against pathogens like Pseudomonas aeruginosa and Serratia marcescens (Leng et al., 1982; Hayashi & Okamoto, 1981).

Mechanism of Action

Target of Action

Dibekacin, an aminoglycoside antibiotic, primarily targets the 30S and 50S subunits of bacterial ribosomes . These ribosomal subunits play a crucial role in protein synthesis within the bacterial cell, making them an effective target for antibiotics like this compound .

Mode of Action

This compound interacts with its targets by binding to the 30S and 50S subunits of the bacterial ribosome . This binding inhibits protein synthesis and generates errors in the transcription of the genetic code, leading to bacterial cell death . This mechanism of action is common among aminoglycoside antibiotics .

Biochemical Pathways

By binding to the bacterial ribosome, this compound disrupts the normal reading of mRNA, leading to the production of faulty proteins and ultimately causing bacterial cell death .

Pharmacokinetics

Studies have been conducted on the pharmacokinetics of this compound in different populations, such as neonates and geriatric patients , indicating that the drug’s pharmacokinetic properties may vary based on factors like age and health status.

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and proliferation. By interfering with protein synthesis, this compound causes the production of faulty proteins within the bacterial cell, leading to cell death . This makes this compound effective against a range of gram-negative aerobes and some strains of Staphylococci .

Action Environment

These can include factors such as pH, temperature, and the presence of other substances that can interact with the drug

Safety and Hazards

properties

IUPAC Name |

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37N5O8/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18/h6-18,24-27H,1-5,19-23H2/t6-,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCQSGDBDPYCEO-XVZSLQNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022915 | |

| Record name | Dibekacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34493-98-6 | |

| Record name | Dibekacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34493-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibekacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034493986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibekacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13270 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dibekacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibekacin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBEKACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45ZFO9E525 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does dibekacin exert its antibacterial effect?

A1: this compound, similar to other aminoglycosides, primarily targets bacterial ribosomes. [] It binds to the 30S ribosomal subunit, interfering with protein synthesis. [] This binding leads to misreading of mRNA, ultimately inhibiting bacterial growth and often resulting in bacterial death. []

Q2: Which specific ribosomal proteins are involved in this compound binding?

A2: Research suggests that ribosomal proteins S9 and L6 play a crucial role in the binding of this compound to the ribosome. [] These proteins, particularly S9, are located in the 30S subunit and contribute significantly to the drug's binding affinity. []

Q3: Does this compound affect the bacterial cell wall?

A3: While this compound's primary target is the ribosome, studies indicate that it can also directly interact with the bacterial cell wall. [] Electron microscopy revealed that this compound treatment leads to disintegration of the outer membrane in Pseudomonas aeruginosa. [] This disruption likely contributes to the drug's bactericidal effect. []

Q4: What is the molecular formula and weight of this compound?

A4: Regrettably, the provided research excerpts do not explicitly state the molecular formula and weight of this compound. For precise information, refer to reputable chemical databases or the drug's official documentation.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research papers mainly focus on the pharmacological and toxicological aspects of this compound, they lack detailed spectroscopic data. To access such information, consult specialized chemical databases or analytical chemistry literature.

Q6: Does this compound possess any catalytic properties?

A6: this compound is primarily recognized for its antibacterial properties and does not exhibit inherent catalytic activity. The provided research focuses on its therapeutic applications and does not indicate any catalytic uses.

Q7: Have any computational studies been conducted on this compound?

A7: The provided research excerpts do not mention any computational chemistry studies or modeling efforts related to this compound.

Q8: How do structural modifications of this compound affect its activity?

A9: Modifying this compound's structure can significantly alter its activity. For instance, creating N-alkylsulfonate derivatives of this compound reduced nephrotoxicity in rats compared to the original this compound sulfate. [] Notably, this compound-di-N-methanesulfonate showed minimal nephrotoxicity but lacked in vivo activity against Pseudomonas aeruginosa. [] This highlights the delicate balance between efficacy and toxicity when modifying aminoglycoside structures.

Q9: What are the SHE considerations for handling and using this compound?

A9: The provided research papers do not explicitly discuss SHE regulations. As a potent antibiotic, handling this compound requires standard laboratory safety practices and adherence to local regulations for hazardous substances.

Q10: What is the elimination half-life of this compound?

A13: this compound's elimination half-life in humans ranges from 1.9 to 2.0 hours. [] It is primarily excreted unchanged by the kidneys. []

Q11: Does age affect the pharmacokinetics of this compound?

A14: Yes, studies in elderly subjects indicate that creatinine clearance correlates with this compound's elimination rate constant and volume of distribution. [] Therefore, dosage adjustments may be necessary for patients with impaired renal function, particularly the elderly.

Q12: How do the pharmacokinetic properties of this compound differ between animals and humans?

A15: Research comparing this compound's pharmacokinetics in rabbits, dogs, and humans suggests that animal models can provide valuable insights into its behavior in humans. [] All three species demonstrated an increase in the volume of distribution with increasing doses. [] Additionally, a correlation was observed between the drug's half-life and body weight across these species. []

Q13: What is the in vitro activity of this compound against common pathogens?

A16: this compound exhibits potent in vitro activity against a broad range of gram-negative bacteria, including E. coli, Klebsiella pneumoniae, Proteus species, and Pseudomonas aeruginosa. [, , ] It demonstrates comparable or superior activity to gentamicin against these pathogens. [, ]

Q14: Has this compound shown efficacy in treating urinary tract infections?

A17: Yes, clinical studies have demonstrated this compound's effectiveness in treating complicated urinary tract infections. [] A study involving elderly patients showed promising cure rates after a 10-day treatment course. []

Q15: Can fosfomycin enhance this compound's therapeutic efficacy?

A18: Research suggests that combining this compound with fosfomycin can enhance its therapeutic efficacy and reduce nephrotoxicity in treating complicated urinary tract infections. [] This combination demonstrated synergistic antibacterial effects and improved patient outcomes. []

Q16: What are the mechanisms of resistance to this compound?

A19: Similar to other aminoglycosides, bacterial resistance to this compound primarily arises from enzymatic inactivation. [] Enzymes like aminoglycoside acetyltransferases (AACs) and aminoglycoside phosphotransferases can modify the this compound molecule, rendering it ineffective. [, ]

Q17: Does cross-resistance exist between this compound and other aminoglycosides?

A20: Cross-resistance between this compound and other aminoglycosides, such as gentamicin, tobramycin, and amikacin, can occur due to shared resistance mechanisms. [, , ] This emphasizes the importance of susceptibility testing to guide appropriate antibiotic selection.

Q18: What are the potential toxicities associated with this compound?

A21: this compound, like other aminoglycosides, can cause nephrotoxicity and ototoxicity. [, , , , ] Nephrotoxicity manifests as damage to the kidneys, potentially leading to renal impairment. [, , ] Ototoxicity affects the inner ear, potentially causing hearing loss or balance problems. [, ]

Q19: Does fosfomycin offer any protection against this compound-induced nephrotoxicity?

A22: Yes, research indicates that fosfomycin can protect against this compound-induced nephrotoxicity in rats. [, , ] The protective effect is attributed to fosfomycin's ability to reduce this compound accumulation in the kidneys and protect lysosomes from aminoglycoside-induced damage. [, , ]

Q20: Are there any specific drug delivery strategies for this compound?

A20: The provided research mainly focuses on conventional administration routes for this compound (intravenous and intramuscular). Exploring novel drug delivery systems like nanoparticles or liposomes could potentially enhance its targeting to specific tissues or reduce its toxicity.

Q21: What analytical methods are used to measure this compound concentrations?

A26: The research mentions several methods for quantifying this compound concentrations, including bioassays, radioimmunoassays, and microbiological assays. [, , ] Each method has advantages and limitations, and the choice depends on the specific research question and available resources.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.